4-(2-oxo-2H-chromen-3-yl)benzoic acid 4-(2-oxo-2H-chromen-3-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 14071-70-6
VCID: VC21494004
InChI: InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H,17,18)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C16H10O4
Molecular Weight: 266.25g/mol

4-(2-oxo-2H-chromen-3-yl)benzoic acid

CAS No.: 14071-70-6

Cat. No.: VC21494004

Molecular Formula: C16H10O4

Molecular Weight: 266.25g/mol

* For research use only. Not for human or veterinary use.

4-(2-oxo-2H-chromen-3-yl)benzoic acid - 14071-70-6

Specification

CAS No. 14071-70-6
Molecular Formula C16H10O4
Molecular Weight 266.25g/mol
IUPAC Name 4-(2-oxochromen-3-yl)benzoic acid
Standard InChI InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H,17,18)
Standard InChI Key MBBOXTWFFMVNRN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Structure

The molecular structure of 4-(2-oxo-2H-chromen-3-yl)benzoic acid includes two key components:

  • A coumarin moiety (chromenone), characterized by a fused benzene-pyrone system.

  • A benzoic acid group attached at the fourth position of the chromenone ring.

This structure imparts aromaticity, conjugation, and functional versatility to the molecule.

Table 1: Key Structural Properties

PropertyValueReference
Molecular FormulaC16H10O4C_{16}H_{10}O_4
Molecular Weight266.25 g/mol
Exact Mass266.05790 Da
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Topological Polar Surface Area66 Ų

Chemical Properties

The compound exhibits moderate hydrophobicity with an XLogP value of approximately 3.1 . Its aromatic rings contribute to stability and conjugation, while the carboxylic acid group enhances solubility in polar solvents.

Spectroscopic Characteristics

Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopy are commonly used to characterize this compound:

  • NMR Spectroscopy: Proton and carbon signals confirm the presence of aromatic protons and carbonyl groups.

  • IR Spectroscopy: Peaks corresponding to C=O stretching (around 1700 cm1^{-1}) and O-H stretching (broad peak around 3000 cm1^{-1}) are observed.

  • UV-vis Spectroscopy: The chromenone moiety absorbs strongly in the UV region due to π→π* transitions.

Synthesis and Derivatization

Synthetic Routes

The synthesis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid typically involves condensation reactions between salicylic aldehydes or derivatives with benzoyl compounds under acidic or basic conditions.

General Reaction Scheme:

Salicylic aldehyde+Benzoyl derivative4-(2-oxo-2H-chromen-3-yl)benzoic acid\text{Salicylic aldehyde} + \text{Benzoyl derivative} \rightarrow \text{4-(2-oxo-2H-chromen-3-yl)benzoic acid}

Optimization Strategies

Reaction parameters such as temperature, solvent choice, and catalysts significantly influence yield and purity:

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility.

  • Catalysts: Acidic catalysts like sulfuric acid or Lewis acids are often employed.

  • Temperature: Moderate heating (~80–120°C) facilitates reaction kinetics.

Biological Activities

Pharmacological Properties

Coumarin derivatives are known for their diverse biological activities, which extend to this compound:

  • Antioxidant Activity: The conjugated system scavenges free radicals.

  • Anti-inflammatory Effects: Inhibition of cyclooxygenase enzymes reduces inflammation.

  • Antimicrobial Action: Effective against bacterial strains due to membrane disruption.

Mechanism of Action

The biological activity is largely attributed to interactions with enzymes or receptors via hydrogen bonding, π-stacking, or hydrophobic interactions facilitated by its aromatic structure.

Table 2: Biological Activities

ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCyclooxygenase inhibition
AntimicrobialMembrane disruption

Applications in Science and Industry

Pharmaceutical Applications

The compound's pharmacological profile makes it a candidate for drug development targeting oxidative stress-related disorders, inflammation, or infections.

Material Science Applications

Its aromatic structure enables use in optoelectronic materials such as organic light-emitting diodes (OLEDs).

Analytical Chemistry

As a fluorescent probe, it can be employed in detecting metal ions or biomolecules due to its chromophoric properties.

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